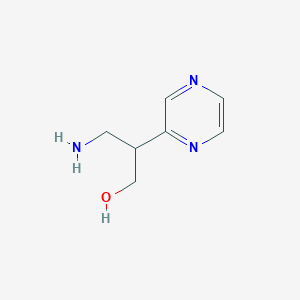

3-Amino-2-(pyrazin-2-yl)propan-1-ol

Description

3-Amino-2-(pyrazin-2-yl)propan-1-ol is a heterocyclic compound featuring a propan-1-ol backbone substituted with an amino group at position 3 and a pyrazine ring at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to the molecule. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and coordination chemistry due to its ability to participate in hydrogen bonding and metal coordination . Its molecular weight is approximately 153.18 g/mol, as inferred from structurally related pyrimidine analogs .

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-2-pyrazin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H11N3O/c8-3-6(5-11)7-4-9-1-2-10-7/h1-2,4,6,11H,3,5,8H2 |

InChI Key |

LALXAJVNIJYXDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate amino alcohols. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with an amino alcohol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different substituents.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine ketones, while reduction can produce various amines .

Scientific Research Applications

3-Amino-2-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The pyrazine ring can also participate in π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity: Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, making this compound a stronger enzyme inhibitor compared to pyridine analogs .

- Regulatory Considerations : Substitutions like iodine or methoxy groups (e.g., in ’s 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) necessitate rigorous safety assessments, which may apply to halogenated analogs .

- Synthetic Challenges: Steric hindrance in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol complicates coupling reactions, whereas the target compound’s pyrazine core allows straightforward functionalization .

Biological Activity

3-Amino-2-(pyrazin-2-yl)propan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the presence of an amino group and a pyrazinyl moiety. The amino group allows for hydrogen bonding interactions with biological targets, while the pyrazine ring can participate in π-π stacking interactions, enhancing its binding affinity to various enzymes and receptors .

Synthesis Pathways

The synthesis of this compound can involve several chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The pyrazine ring can undergo reduction to yield dihydropyrazine derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions to create various derivatives .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazoline derivatives can inhibit lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory responses . The inhibition of these enzymes suggests a potential application in treating infections and inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A study on related pyrazine compounds demonstrated their effectiveness against mutant isocitrate dehydrogenases (IDH), which are implicated in various cancers such as gliomas and acute myeloid leukemia. These compounds effectively suppressed D-2-hydroxyglutarate production, a metabolite linked to tumor growth .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Radical Scavenging : Some studies suggest that related compounds act as free radical scavengers, reducing oxidative stress within cells .

In Vitro Studies

In vitro experiments have shown that derivatives of this compound possess low cytotoxicity against human cell lines while demonstrating high selectivity indices (from 10 to 400) . This indicates a favorable safety profile for potential therapeutic applications.

In Vivo Studies

Animal model studies have indicated that certain pyrazine derivatives exhibit significant antitumor activity with good tolerance levels. For example, compounds tested against B16-F10 mouse melanoma xenografts showed promising results in reducing tumor size without severe side effects .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | 3-Amino derivatives | 30 - 300 | Inhibits cyclooxygenase |

| Anticancer | Pyrazine derivatives | <0.20 | Effective against HL-60 cells |

| Enzyme Inhibition | Related pyrazoline compounds | Varies | Strong inhibitors of lipoxygenase |

| Cytotoxicity | Various derivatives | >50 | Low cytotoxicity on HepG2 cell line |

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-2-(pyrazin-2-yl)propan-1-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved through controlled reaction conditions and purification techniques. For example:

- Reductive Amination : Use sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under argon to reduce intermediates, ensuring regioselectivity and minimizing side reactions .

- Purification : Employ column chromatography with ethyl acetate/hexane (1:4 ratio) to isolate the compound, followed by recrystallization from 2-propanol for higher purity .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm product identity.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Methodological Answer : Combine multiple techniques for unambiguous confirmation:

- NMR Spectroscopy : Analyze - and -NMR to identify proton environments and carbon frameworks, particularly focusing on pyrazine ring protons (δ 8.3–9.1 ppm) and the amino-propanol backbone .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 194.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect characteristic functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation risks .

Advanced Research Questions

Q. What strategies resolve low crystallinity challenges during X-ray diffraction analysis of this compound derivatives?

- Methodological Answer :

- Crystallization Optimization : Screen solvent systems (e.g., 2-propanol/water mixtures) and employ slow evaporation techniques to grow high-quality crystals .

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution constraints .

- Synchrotron Data Collection : For weakly diffracting crystals, utilize high-flux synchrotron radiation to enhance signal-to-noise ratios .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. Pyrazine’s electron-deficient nature directs nucleophilic attacks to the α-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) to model reaction pathways and transition states .

Q. What analytical approaches reconcile contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase-Solubility Studies : Conduct systematic solubility tests in binary solvent systems (e.g., ethanol/hexane) to identify co-solvency effects .

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify solubility limits and detect polymorphic forms .

Q. How can researchers validate the stereochemical configuration of chiral derivatives synthesized from this compound?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers and determine enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration by anomalous dispersion effects using Cu-Kα radiation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.